cis-4-(Boc-amino)-3-methyl-piperidine

stereochemistry piperidine conformation

Secure cis-4-(Boc-amino)-3-methyl-piperidine (CAS 473839-06-4), a chirally defined, Boc-protected aminopiperidine building block. The cis stereochemistry is essential for constructing the 7-substituted piperidine moiety in broad-spectrum quinolone antimicrobials, as per WO2002085886A2. Orthogonal Boc protection enables selective deprotection. Substitution with trans or regioisomers is not feasible. Confirm purity and availability for your stereospecific synthesis.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 473839-06-4
Cat. No. B1374656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-(Boc-amino)-3-methyl-piperidine
CAS473839-06-4
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CNCCC1NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
InChIKeyLHSNRJGZDUFKQT-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-(Boc-amino)-3-methyl-piperidine (CAS 473839-06-4) as a Differentiated Piperidine Scaffold for Pharmaceutical Synthesis


cis-4-(Boc-amino)-3-methyl-piperidine (CAS 473839-06-4) is a chirally defined, Boc-protected aminopiperidine building block belonging to the broader class of substituted piperidines used as key intermediates in pharmaceutical research and development. The compound features a cis stereochemical relationship between the Boc-protected amino group at the 4-position and the methyl substituent at the 3-position of the piperidine ring, a precise three-dimensional arrangement that dictates its reactivity and utility in stereospecific syntheses [1]. This specific stereochemical configuration, combined with the acid-labile Boc protecting group, enables its use as a chiral intermediate in the preparation of biologically active molecules, notably broad-spectrum antimicrobial 7-substituted piperidino-quinolone carboxylic acid derivatives [2].

Why Generic Substitution of cis-4-(Boc-amino)-3-methyl-piperidine (CAS 473839-06-4) Fails: The Critical Role of cis Stereochemistry


Generic substitution with a related Boc-protected aminopiperidine analog is not feasible for cis-4-(Boc-amino)-3-methyl-piperidine due to the specific stereochemical arrangement and its profound impact on downstream molecular geometry and biological activity. The cis configuration of the methyl and Boc-amino groups dictates a unique three-dimensional conformation that is distinct from its trans isomer and other regioisomers (e.g., 3-amino-4-methyl or 3,3-disubstituted analogs) [1]. In pharmaceutical applications, particularly within the 7-substituted piperidino-quinolone series, the stereochemistry of the piperidine substituent is critical for achieving the desired antimicrobial spectrum and target selectivity, as the spatial orientation of functional groups influences binding interactions with bacterial targets (DNA gyrase and topoisomerase IV) [2]. Furthermore, the Boc group provides orthogonal protection, enabling selective deprotection under mild acidic conditions without affecting other functional groups, a feature that differentiates it from other amine protecting groups like Fmoc or Cbz, which have different deprotection profiles and may not be compatible with certain synthetic routes [3].

Quantitative Differentiation Evidence for cis-4-(Boc-amino)-3-methyl-piperidine (CAS 473839-06-4) Relative to Analogs


Stereochemical Differentiation: cis-4-(Boc-amino)-3-methyl-piperidine vs. trans Isomer and Regioisomers in Piperidine Scaffolds

The cis configuration of the methyl (C3) and Boc-amino (C4) groups in the target compound results in a defined dihedral angle and spatial orientation that differs from the trans isomer (e.g., (3R,4R)-1-Boc-3-methyl-4-aminopiperidine). The trans isomer, due to its different stereochemistry, has been explicitly developed as a distinct synthetic target for pharmaceutical applications requiring a trans-3-methyl-4-aminopiperidine core, underscoring that cis and trans isomers are not interchangeable [1]. The cis arrangement places the substituents on the same face of the piperidine ring, influencing molecular shape, polarity, and potential for intermolecular interactions. While direct comparative conformational data (e.g., X-ray structures) are not available in the public domain for this specific compound, the critical role of cis stereochemistry is well-documented in the synthesis of related cis-3-methyl-4-aminopiperidine derivatives, where it enables regioselective ring-opening reactions that are not accessible with trans analogs [2].

stereochemistry piperidine conformation

Protecting Group Strategy: Boc Protection Enables Orthogonal Deprotection vs. Fmoc and Cbz Analogs

The tert-butyloxycarbonyl (Boc) group on the amino functionality of cis-4-(Boc-amino)-3-methyl-piperidine provides distinct deprotection conditions compared to other common amine protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl). The Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), while Fmoc requires basic conditions (piperidine) and Cbz requires hydrogenolysis or strong acid [1]. This orthogonality is quantified by the deprotection conditions: Boc removal typically occurs at room temperature in 1-4 hours with TFA/CH2Cl2 (1:1), whereas Fmoc removal is achieved with 20% piperidine in DMF within 20 minutes. The choice of Boc allows for sequential deprotection strategies in multi-step syntheses where base-sensitive or hydrogenation-labile functional groups are present. The presence of the Boc group also provides steric bulk that influences the stereoselectivity of subsequent reactions, as demonstrated in the diastereoselective synthesis of substituted Boc-piperidines via α-lithiation [2].

protecting group Boc Fmoc orthogonal

Application-Specific Differentiation: Key Intermediate for Chiral Quinolone Antimicrobials

cis-4-(Boc-amino)-3-methyl-piperidine is specifically cited as a reagent in the preparation of chiral, broad-spectrum antimicrobial 7-substituted piperidino-quinolone carboxylic acid derivatives, as disclosed in patent WO2002085886A2 [1]. This patent claims a new generation of triple-targeting antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria. The use of this specific cis-configured piperidine building block, as opposed to other substituted piperidines, is critical for achieving the desired stereochemistry in the final quinolone structure, which in turn influences antibacterial spectrum and potency. While the patent does not provide a direct head-to-head comparison of the final antimicrobial activity between analogs synthesized with different piperidine isomers, the explicit requirement for the cis isomer in the preferred embodiments indicates its essential role. Alternative piperidine substituents (e.g., 3-amino-4-methyl, 3-amino-4-spirocyclopropyl) are mentioned in the patent but are not part of the exemplified preferred compounds, suggesting that the cis-3-methyl-4-amino substitution pattern is a key structural feature for the claimed antimicrobial activity [1].

antimicrobial quinolone chiral

Optimal Research and Industrial Applications for cis-4-(Boc-amino)-3-methyl-piperidine (CAS 473839-06-4)


Stereospecific Synthesis of Chiral Quinolone Antimicrobial Agents

cis-4-(Boc-amino)-3-methyl-piperidine is the preferred reagent for constructing the 7-substituted piperidine moiety in chiral, broad-spectrum quinolone carboxylic acid derivatives, as disclosed in patent WO2002085886A2. Its cis stereochemistry is integral to the desired three-dimensional structure of the final antimicrobial compounds, which target bacterial DNA gyrase and topoisomerase IV with a triple-targeting mechanism [1].

Multi-Step Organic Synthesis Requiring Orthogonal Boc Protection

In synthetic sequences involving multiple functional group manipulations, the Boc-protected amine group of this compound can be selectively deprotected under mild acidic conditions without affecting other base-labile or hydrogenation-sensitive protecting groups (e.g., Fmoc or benzyl esters) [1]. This orthogonality is crucial for the efficient construction of complex molecules, such as peptide mimetics or heterocyclic drug candidates.

Development of Conformationally Constrained Piperidine-Based Drug Scaffolds

The cis-4-(Boc-amino)-3-methyl substitution pattern provides a conformationally defined piperidine ring that serves as a rigid scaffold in medicinal chemistry. Such scaffolds are valuable for exploring structure-activity relationships (SAR) in drug discovery programs targeting CNS disorders, infectious diseases, or inflammation, where the precise spatial orientation of pharmacophoric elements dictates target binding and selectivity [1].

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